![molecular formula C15H14F3NO2 B2489752 2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 200877-05-0](/img/structure/B2489752.png)
2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol
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Description
Synthesis Analysis
The synthesis of compounds similar to 2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol often involves Schiff bases reduction routes or condensation reactions with primary amines. For instance, molecular structures of related compounds synthesized via Schiff bases reduction route have been reported, indicating the importance of intermolecular hydrogen bonding in stabilizing their molecular structures (Ajibade & Andrew, 2021).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as NMR and IR are crucial for characterizing the molecular structure of these compounds. The crystal structure analysis can reveal the orthorhombic and monoclinic crystal systems of related compounds, showcasing their asymmetry and the role of hydrogen bonding in their structure (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can lead to the synthesis of azo dyes and dithiocarbamate, indicating its reactivity and potential as a precursor for various chemical products. The compound's structure is stabilized by secondary intermolecular interactions, highlighting its chemical stability and reactivity (Ajibade & Andrew, 2021).
Scientific Research Applications
Molecular Docking and Interaction Studies
2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol derivatives have been synthesized and studied for their inhibitory effects on various proteins involved in inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial activities. These compounds have shown to interact with specific amino acids in the active sites of these proteins, suggesting potential applications in the treatment of related conditions. Notably, some derivatives have exhibited significant anti-inflammatory and anticancer properties, highlighting their potential as lead molecules in drug discovery (Nair et al., 2014).
Antimicrobial Activity
Several derivatives of this compound have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. Some compounds have exhibited significant antimicrobial activity, suggesting their potential as antimicrobial agents in medical and pharmaceutical applications (Guna et al., 2015).
Structural Analysis and Material Synthesis
The molecular structures of certain derivatives have been studied and reported, providing insights into their chemical properties and potential applications. These compounds serve as important starting materials for the synthesis of various other compounds, such as azo dyes and dithiocarbamate, which have wide applications in different industrial sectors (Ajibade & Andrew, 2021).
Prototropy and Radical Scavenging Activity
Research has investigated the prototropy and radical scavenging activities of certain derivatives, providing valuable information about their structural preferences and potential therapeutic applications. These studies have used experimental and computational techniques to understand the properties of the compounds, which could be beneficial in the pharmaceutical and food industries due to their antiradical activities (Kaştaş et al., 2017).
Anticancer Properties
Studies have also explored the anticancer properties of certain derivatives, especially their ability to inhibit cancer cell proliferation. These findings provide a foundation for further research into the development of novel anticancer drugs (Sukria et al., 2020).
properties
IUPAC Name |
2-methoxy-6-[[3-(trifluoromethyl)anilino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-21-13-7-2-4-10(14(13)20)9-19-12-6-3-5-11(8-12)15(16,17)18/h2-8,19-20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETBKYQPBFBOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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